2-(3-Bromo-2-methylpropyl)-5-chlorothiophene
CAS No.:
Cat. No.: VC17627163
Molecular Formula: C8H10BrClS
Molecular Weight: 253.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10BrClS |
---|---|
Molecular Weight | 253.59 g/mol |
IUPAC Name | 2-(3-bromo-2-methylpropyl)-5-chlorothiophene |
Standard InChI | InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
Standard InChI Key | ZIFYQFLYUPDCEH-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC=C(S1)Cl)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(3-Bromo-2-methylpropyl)-5-chlorothiophene belongs to the class of halogenated thiophenes, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C₈H₁₀BrClS, with a molecular weight of 253.59 g/mol. The IUPAC name specifies the substituents: a 3-bromo-2-methylpropyl group at position 2 and a chlorine atom at position 5 of the thiophene ring.
Key Structural Attributes:
-
Thiophene backbone: Provides aromatic stability and π-conjugation.
-
Halogen substituents: Bromine (electrophilic site) and chlorine (directing group) influence reactivity.
-
Branched alkyl chain: The 2-methylpropyl group introduces steric effects.
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀BrClS | |
Molecular Weight | 253.59 g/mol | |
Canonical SMILES | CC(CC1=C(C=CS1)Cl)CBr | |
InChI Key | FUDTVFWAGLTEGK-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of halogenated thiophenes typically involves Friedel-Crafts alkylation or coupling reactions. For 2-(3-bromo-2-methylpropyl)-5-chlorothiophene, a plausible pathway includes:
-
Thiophene Functionalization:
-
Key Reagents:
Optimization Challenges
-
Regioselectivity: Ensuring halogen placement at specific positions requires directed metallation or protecting group strategies.
-
Yield Improvements: Patent CN104892566A reports yields up to 70% for similar compounds using boron trifluoride etherate, though cost remains a concern .
Physicochemical Properties
Physical State and Stability
-
Appearance: Typically a clear, colorless to pale yellow liquid.
-
Solubility: Miscible with organic solvents like chloroform and ethyl acetate .
Spectroscopic Data
-
NMR: Expected signals include a singlet for the thiophene protons (δ 6.8–7.2 ppm) and multiplets for the alkyl chain.
-
MS (ESI): Molecular ion peak at m/z 253.59 ([M]⁺).
Reactivity and Chemical Behavior
Halogen-Directed Reactivity
-
Electrophilic Substitution: Chlorine at position 5 deactivates the ring but directs incoming electrophiles to positions 3 and 4.
-
Nucleophilic Displacement: Bromine on the propyl group participates in SN2 reactions, enabling further functionalization .
Comparative Reactivity:
Reaction Type | 5-Chloro Isomer | 3-Chloro Isomer |
---|---|---|
Electrophilic Aromatic | Prefers meta-substitution | Ortho/para-directing |
Alkylation | Moderate steric hindrance | High steric hindrance |
Applications in Industrial and Academic Contexts
Medicinal Chemistry
Halogenated thiophenes are explored as:
-
Kinase Inhibitors: Bromine enhances hydrophobic interactions with ATP-binding pockets.
-
Antimicrobial Agents: Chlorine improves membrane permeability (e.g., against Staphylococcus aureus).
Agrochemical Development
-
Herbicide Intermediates: The compound’s stability under UV light makes it suitable for field applications.
-
Synergistic Formulations: Combined with fluorophenyl groups, it enhances pest resistance profiles .
Comparative Analysis with Related Compounds
Recent Research and Future Directions
Emerging Trends
-
Catalytic Asymmetric Synthesis: Chiral phase-transfer catalysts for enantioselective alkylation .
-
Materials Science: Incorporation into conductive polymers for organic electronics.
Knowledge Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume